2,3-Dihydroxybutanedioic acid;ZINC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

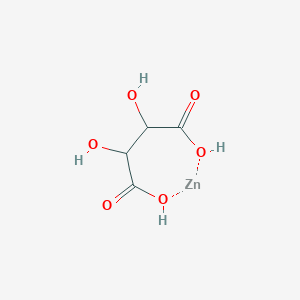

2,3-Dihydroxybutanedioic acid;ZINC, also known as this compound, is a useful research compound. Its molecular formula is C4H6O6Zn and its molecular weight is 215.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Tartaric acid and its zinc salt exhibit various pharmacological properties:

- Antioxidant Activity : Tartaric acid has been studied for its antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in developing formulations aimed at preventing oxidative damage in cells .

- Drug Formulation : As an excipient, tartaric acid is used in the formulation of effervescent tablets and powders. The combination with zinc enhances the bioavailability of certain drugs by improving solubility and stability .

- Kidney Health : Zinc tartrate has been explored for its role in preventing kidney stones when combined with other compounds like sodium citrate. This combination helps to alkalize urine and reduce stone formation .

Industrial Applications

Tartaric acid finds extensive use in various industrial processes:

- Metal Chelation : The chelating properties of tartaric acid make it useful in agriculture for the complexation of micronutrients like zinc in fertilizers. This enhances nutrient availability to plants .

- Catalyst in Coatings : Zinc tartrate serves as a catalyst in metal coatings, improving adhesion and durability of protective layers on metals .

Environmental Applications

The environmental impact of tartaric acid and its derivatives is notable:

- Biodegradable Additives : Tartaric acid esters are being investigated as biodegradable additives for gasoline-methanol blends. They act as phase stabilizers and help reduce vapor pressure, which can enhance fuel efficiency and reduce emissions .

Case Study 1: Tartaric Acid as a Fuel Additive

A study conducted by Xi'an Shiyou University demonstrated that tartaric acid esters significantly improved the stability of methanol-gasoline blends. The research highlighted that the effectiveness of these esters depended on their alkoxy group length, showcasing their potential as eco-friendly fuel additives .

Case Study 2: Pharmacological Benefits

Research published in DrugBank indicated that tartaric acid has therapeutic benefits in treating conditions related to kidney health when used in combination with other agents like sodium bicarbonate. This combination was shown to improve urinary alkalinity and prevent stone formation effectively .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Improved solubility and stability |

| Industrial | Metal coatings | Enhanced adhesion and durability |

| Environmental | Fuel additives | Reduced vapor pressure and emissions |

| Agriculture | Chelating agent | Increased nutrient availability |

Analyse Chemischer Reaktionen

Precipitation Reactions

Zinc ions (Zn2+) can react with 2,3-dihydroxybutanedioic acid to form precipitates under certain conditions. The precipitation behavior is influenced by factors such as pH and the concentration of the reactants.

-

Precipitation Diagram : The precipitation of zinc with 2,3-dihydroxybutanedioic acid occurs at various pH levels depending on the concentration of the acid and zinc ions. For instance:

| Concentration of Zinc (Zn2+) | Concentration of 2,3-Dihydroxybutanedioic Acid | pH at which Precipitate Forms |

|---|---|---|

| 3×10−3 mol/L | 1×10−1 mol/L | 7.0 |

| 5×10−4 mol/L | 1×10−1 mol/L | 6.3 |

| Lower concentrations | Decreasing concentrations lead to lower pH values | <6.0 |

The interaction between zinc ions and the diacid leads to the formation of zinc complexes, which can precipitate out of solution as zinc salts .

Coordination Chemistry

Zinc can form coordination complexes with tartaric acid due to the presence of hydroxyl groups and carboxylate groups in its structure. These groups can effectively chelate zinc ions.

-

Complex Formation : The reaction can be represented as follows:

Zn2++C4H6O6→[Zn C4H4O6)2]+H+

This reaction illustrates how tartaric acid acts as a bidentate ligand, coordinating through both its hydroxyl and carboxylate functionalities.

Reaction with Acids

Zinc reacts readily with various acids, including sulfuric acid, to produce zinc salts and hydrogen gas:

Zn(s)+H2SO4(aq)→Zn2+(aq)+SO42−(aq)+H2(g)

When zinc is introduced to a solution containing tartaric acid, it may also lead to similar reactions where zinc displaces hydrogen ions from the acid, forming soluble zinc tartrate complexes.

Spectroscopic Analysis

Infrared (IR) Spectroscopy has been employed to analyze the interactions between zinc ions and tartaric acid. Characteristic peaks observed in the IR spectra provide insights into the nature of bonding:

Eigenschaften

CAS-Nummer |

22570-08-7 |

|---|---|

Molekularformel |

C4H6O6Zn |

Molekulargewicht |

215.5 g/mol |

IUPAC-Name |

2,3-dihydroxybutanedioic acid;zinc |

InChI |

InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |

InChI-Schlüssel |

XJYXFGBRNDJLPC-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Zn] |

Kanonische SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Zn] |

Synonyme |

ZnC4H4O6.2H2O, Butanedioic acid-2.3-dihydroxy zinc salt dihyd |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.